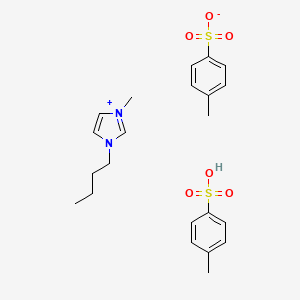
1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with butyl bromide to form 1-butyl-3-methylimidazolium bromide. This intermediate is then reacted with 4-methylbenzenesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through techniques like recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted imidazolium salts .
Wissenschaftliche Forschungsanwendungen
1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential use in biological systems, including as a medium for enzyme reactions.
Medicine: Research is ongoing into its potential therapeutic applications, such as drug delivery systems.
Wirkmechanismus
The mechanism by which 1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate exerts its effects involves its ability to interact with various molecular targets. The compound can form hydrogen bonds, ionic interactions, and van der Waals forces with other molecules. These interactions can alter the physical and chemical properties of the molecules, leading to changes in their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium acetate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
Uniqueness
1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate is unique due to its specific combination of a butyl and methyl group on the imidazolium ring and the presence of a 4-methylbenzenesulfonate anion. This combination imparts unique properties such as enhanced solubility and stability, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C22H30N2O6S2 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
1-butyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H15N2.2C7H8O3S/c1-3-4-5-10-7-6-9(2)8-10;2*1-6-2-4-7(5-3-6)11(8,9)10/h6-8H,3-5H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+1;;/p-1 |
InChI-Schlüssel |
ZKWKEAOIEUGCNJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid](/img/structure/B15123282.png)
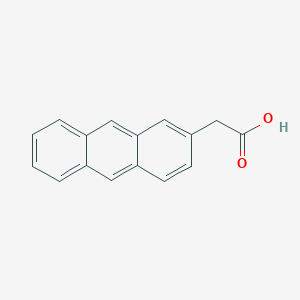
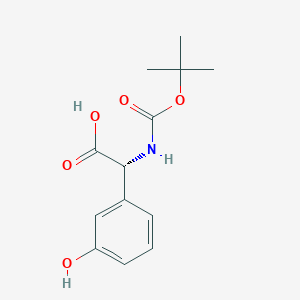
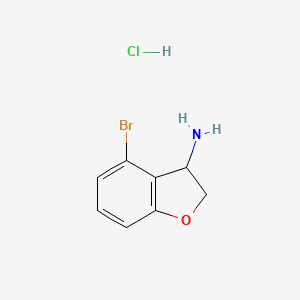
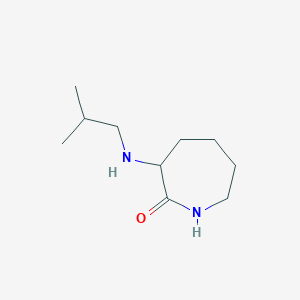

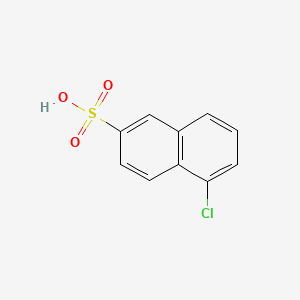
![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
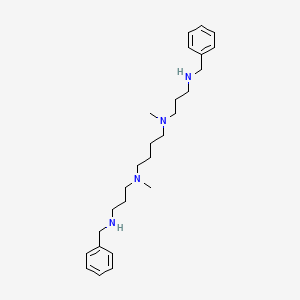
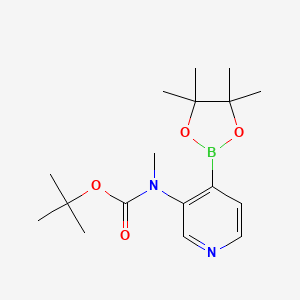
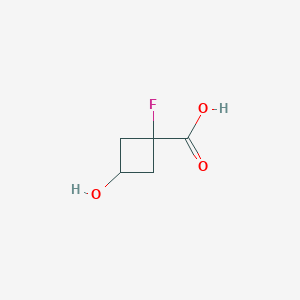
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)
